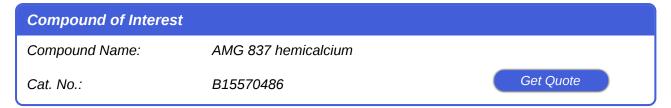


# AMG 837 Hemicalcium: A Technical Overview of a Partial FFA1 Agonist

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AMG 837 is a potent and orally bioavailable partial agonist of the free fatty acid receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] As a member of the  $\beta$ -substituted phenylpropanoic acid class of compounds, AMG 837 has been a significant tool in preclinical studies to understand the therapeutic potential of targeting FFA1 for the treatment of type 2 diabetes.[1][3] Its mechanism of action involves the glucose-dependent potentiation of insulin secretion from pancreatic  $\beta$ -cells.[4][5] This document provides a detailed technical guide on the pharmacological properties, mechanism of action, and experimental characterization of **AMG 837 hemicalcium**.

# **Chemical Properties**

AMG 837 is scientifically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.[3] It is commonly supplied as a hemicalcium salt for research purposes.[2]



Property	Value	Reference
Chemical Formula	С26H20F3O3-½Cа	
Molecular Weight	457.47 g/mol	
CAS Number	1291087-14-3	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (e.g., up to 100 mM)	

# Pharmacological Profile: In Vitro and In Vivo Activity

AMG 837 has been extensively characterized in a variety of biochemical and cell-based assays, demonstrating its potency and partial agonism at the FFA1 receptor.[1] Its activity is glucose-dependent, a desirable feature for a potential anti-diabetic agent as it may reduce the risk of hypoglycemia.[4]

# In Vitro Potency and Efficacy

The following tables summarize the quantitative data on the in vitro activity of AMG 837 across different assays and species.

Table 1: In Vitro Potency (EC<sub>50</sub>) of AMG 837

Assay Type	Species/Cell Line	EC <sub>50</sub> (nM)	Reference
Ca <sup>2+</sup> Flux	Human FFA1 (CHO cells)	13.5	[2]
Mouse FFA1 (CHO cells)	22.6	[2]	
Rat FFA1 (CHO cells)	31.7	[2]	_
Inositol Phosphate (IP) Accumulation	A9_GPR40 cell line	7.8 ± 1.2	[1]
Insulin Secretion	Isolated Mouse Islets	142 ± 20	[4][5]



Table 2: Binding Affinity

Assay Type	Receptor	pIC50	Reference
[³H]AMG 837 Specific Binding	Human FFA1	8.13	[2]

Table 3: Partial Agonism

Assay	Comparison Ligand	Maximal Efficacy of AMG 837 (% of Full Agonist)	Cell System	Reference
Ca <sup>2+</sup> Flux	Docosahexaenoi c Acid (DHA)	Partial Agonist (exact % varies with receptor expression)	CHO cells with varying GPR40 plasmid transfection	[1]
Ca <sup>2+</sup> Flux	AM-1638 (Full Agonist)	~60% (at high receptor expression)	CHO cells with 5 µg GPR40 plasmid transfection	[6]
~20% (at medium receptor expression)	CHO cells with 0.5 µg GPR40 plasmid transfection	[6]		
~5% (at low receptor expression)	CHO cells with 0.05 µg GPR40 plasmid transfection	[6]	_	

Note: The partial agonism of AMG 837 is more pronounced at lower receptor expression levels, which may better reflect physiological conditions.[6]

# **In Vivo Efficacy**



In vivo studies in rodent models of diabetes have demonstrated the glucose-lowering effects of AMG 837.

Table 4: In Vivo Efficacy of AMG 837 in Rodent Models

Animal Model	Dosing	Key Findings	Reference
Normal Sprague- Dawley Rats	Single oral gavage (0.03 - 0.3 mg/kg)	Dose-dependent suppression of plasma glucose levels during a glucose tolerance test. Half-maximal dose ~0.05 mg/kg.	[1][2]
Zucker Fatty Rats	Single oral gavage (0.03 - 0.3 mg/kg)	Improved glucose tolerance and enhanced insulin secretion.	[2]
Zucker Fatty Rats	Daily oral gavage for 21 days (0.03 - 0.3 mg/kg)	Sustained improvement in glucose tolerance and increased insulin levels following a glucose challenge.	[1][2]

# **Mechanism of Action and Signaling Pathways**

FFA1 is a G-protein coupled receptor that, upon activation, primarily couples to the G $\alpha$ q subunit of heterotrimeric G proteins.[7][8] This initiates a signaling cascade that is crucial for its insulinotropic effects.

### **FFA1 Signaling Cascade**

Activation of FFA1 by an agonist like AMG 837 leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, triggering the

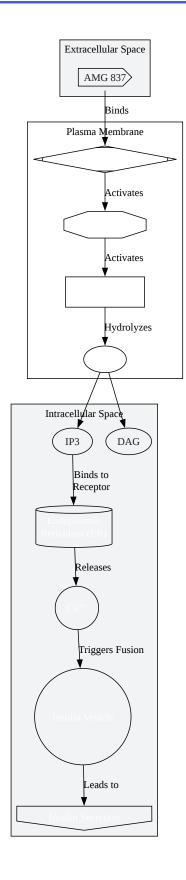


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release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.[8] The elevated intracellular Ca<sup>2+</sup> concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, resulting in insulin secretion.[4][8] This process is glucose-dependent, meaning that significant insulin secretion only occurs in the presence of elevated glucose levels.[4]





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#### **Allosteric Interaction**

AMG 837 is reported to interact allosterically with the full FFA1 agonist docosahexaenoic acid (DHA). Furthermore, competition binding experiments have shown that AMG 837 and the full agonist AM-1638 bind to distinct sites on the FFA1 receptor.[6] This suggests that AMG 837 acts as an allosteric agonist, binding to a site separate from the orthosteric site used by some endogenous fatty acids and synthetic full agonists.

## **Experimental Protocols**

The characterization of AMG 837 relies on a suite of standardized in vitro and in vivo assays. The methodologies for key experiments are detailed below.

# In Vitro Assay: Intracellular Calcium (Ca<sup>2+</sup>) Flux Assay

This assay is fundamental for measuring the activation of the Gq-coupled FFA1 receptor.

Objective: To determine the potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of AMG 837 by measuring changes in intracellular calcium concentration upon receptor activation.

#### Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human, mouse, or rat FFA1 receptor are cultured in appropriate media. For transient transfections, cells are co-transfected with an FFA1 expression plasmid and an aequorin expression plasmid.[1]
- Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) or the bioluminescent photoprotein aequorin is reconstituted with its co-factor, coelenterazine. The assay is typically performed in a buffer containing a low concentration of human serum albumin (HSA, e.g., 0.01%) to minimize nonspecific binding of the compound.[1]
- Compound Preparation: AMG 837 is serially diluted in the assay buffer to create a range of concentrations for generating a dose-response curve.

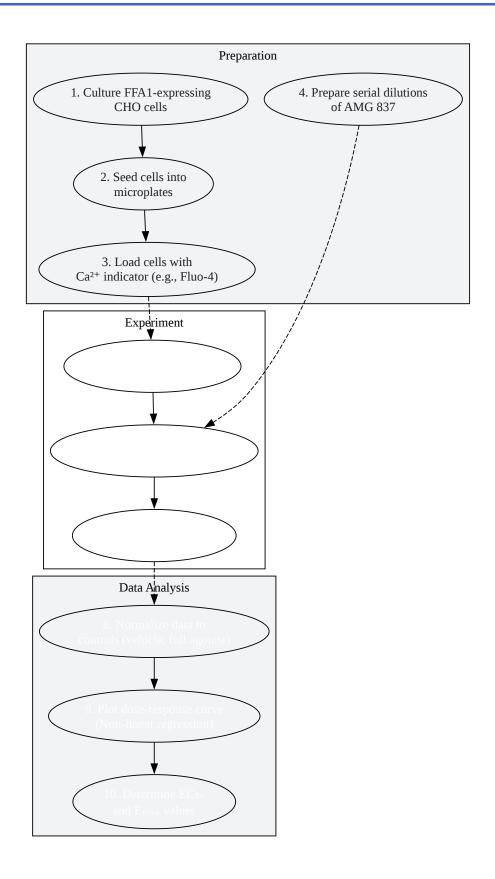
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- Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR -Fluorometric Imaging Plate Reader) or a luminometer. Baseline fluorescence or luminescence is recorded.
- Compound Addition: The prepared concentrations of AMG 837 are added to the wells, and the change in fluorescence or luminescence is monitored in real-time.
- Data Analysis: The peak fluorescence or luminescence signal for each concentration is recorded. The data are normalized to the response of a vehicle control (0% activation) and a saturating concentration of a reference full agonist (100% activation). A dose-response curve is generated using non-linear regression to determine the EC<sub>50</sub> and E<sub>max</sub> values.[1]





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## In Vivo Assay: Oral Glucose Tolerance Test (OGTT)

This assay is a standard preclinical model to assess the anti-diabetic activity of a compound.

Objective: To evaluate the effect of AMG 837 on glucose disposal and insulin secretion in response to a glucose challenge in rodents.[9]

#### Methodology:

- Animal Acclimation: Male Sprague-Dawley rats or Zucker fatty rats are acclimated to the housing conditions for at least one week.[1]
- Fasting: Animals are fasted overnight (e.g., 16 hours) prior to the experiment but allowed free access to water.
- Compound Administration: AMG 837 or vehicle is administered by oral gavage at a specified time (e.g., 30 minutes) before the glucose challenge. Doses typically range from 0.03 to 0.3 mg/kg.[1][2]
- Baseline Blood Sample: A baseline blood sample (t=0) is collected, usually from the tail vein, to measure initial glucose and insulin levels.
- Glucose Challenge: A solution of glucose (e.g., 2 g/kg) is administered orally or via intraperitoneal injection.
- Time-Course Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
- Analyte Measurement: Plasma glucose levels are measured using a glucometer. Plasma insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The glucose and insulin levels at each time point are plotted against time. The
  Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose
  excursion. Statistical analysis (e.g., ANOVA) is used to compare the treatment groups to the
  vehicle control group.[1]

#### Conclusion



**AMG 837 hemicalcium** is a well-characterized, potent partial agonist of the FFA1 receptor. Its ability to potentiate glucose-stimulated insulin secretion in both in vitro and in vivo models has established it as a critical reference compound for research in the field of metabolic diseases. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for scientists investigating the role of FFA1 in physiology and developing next-generation therapeutics for type 2 diabetes.

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